Methyl R-3-acetoxyhexanoate

Descripción

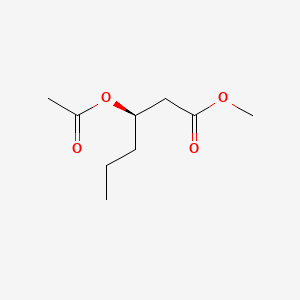

Methyl R-3-acetoxyhexanoate (CAS: 77118-93-5) is a chiral ester characterized by a hexanoate backbone substituted with an acetoxy group at the third carbon position in the (R)-configuration. Its molecular formula is C₉H₁₆O₄, with a molecular weight of 188.22 g/mol.

Synthesis typically involves esterification or transesterification reactions. For example, analogous methyl esters, such as methyl-5-oxo-3-(aryl-substituted)hexanoates, are synthesized by treating carboxylic acids with methanol under acidic catalysis, followed by purification .

Propiedades

IUPAC Name |

methyl (3R)-3-acetyloxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-5-8(13-7(2)10)6-9(11)12-3/h8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODICPWSNEYHYSJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601230999 | |

| Record name | Hexanoic acid, 3-(acetyloxy)-, methyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77118-93-5 | |

| Record name | Hexanoic acid, 3-(acetyloxy)-, methyl ester, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77118-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-acetoxyhexanoate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077118935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-(acetyloxy)-, methyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl R-3-acetoxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-ACETOXYHEXANOATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV2XBH5CBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

The preparation of Methyl R-3-acetoxyhexanoate typically involves a two-step process:

Reaction of adipic acid with ethyl acetate: This reaction produces ethyl 3-acetoxyhexanoate.

Reaction of ethyl 3-acetoxyhexanoate with methanol: Under acidic conditions, this reaction yields this compound.

Análisis De Reacciones Químicas

Oxidation Chemistry of Methyl Esters

Methyl hexanoate (MHX) exhibits complex oxidation behavior under varied conditions:

-

Low-Temperature Oxidation (LTC): Dominated by hydroperoxide formation via sequential O₂ addition and isomerization (460–700 K). Key intermediates include CH₃OOH and C₂H₅OOH, detected via molecular-beam mass spectrometry .

-

Negative Temperature Coefficient (NTC) Regime: Reduced reactivity at 700–800 K due to competing decomposition pathways .

-

High-Temperature Oxidation (>800 K): Dominated by β-scission reactions, producing small oxygenates like methanol and formaldehyde .

Table 1: Methyl Hexanoate Oxidation Products

| Temperature Range | Major Products | Key Pathways |

|---|---|---|

| 460–550 K | Hydroperoxides (ROOH) | O₂ addition, isomerization |

| 550–700 K | Aldehydes (CH₂O, CH₃CHO) | ROOH decomposition |

| 700–800 K | CO, CO₂ | Radical recombination/β-scission |

| >800 K | Methanol, acetone | Methyl ester chain cleavage |

Ester Reactivity in Cycloadditions

Methyl 2-oxobut-3-enoate demonstrates unique Diels-Alder reactivity:

-

Acts as a dienophile with 1,3-dienes (e.g., 1,3-dimethylbutadiene) to form cyclohexene derivatives.

-

Key Observation: Reaction yields depend on diene structure and temperature (e.g., 94% yield with 1,3-dimethylbutadiene vs. 27% with cyclohexa-1,3-diene) .

Table 2: Diels-Alder Reactivity of Methyl 2-Oxobut-3-enoate

| Diene | Reaction Time | Isolated Yield (%) |

|---|---|---|

| 1,3-Dimethylbutadiene | 1 day | 94 |

| 2,3-Dibenzylbutadiene | 4 days | 69 |

| Cyclohexa-1,3-diene | 3 days | 27 |

Radical Initiation Pathways

Methyl esters undergo H-abstraction reactions critical for radical propagation:

-

Ozone-Initiated Oxidation: O atoms from O₃ decomposition abstract H from MHX, forming radicals that drive low-temperature chemistry. Rate constants for H-abstraction increase with ester chain length (e.g., k(MHX+O) ≈ 4.59 × 10⁻¹² cm³/molecule/s at 500 K) .

-

Theoretical Calculations: CCSD(T)-F12/CBS methods predict MHX + O reactions are 10× faster than dimethyl ether (DME) + O under similar conditions .

Stability and Decomposition

-

Thermal Stability: Methyl 2-oxobut-3-enoate dimerizes slowly at room temperature via hetero-Diels-Alder reactions but remains stable at –18°C for days .

-

Unimolecular Decomposition: Methyl hexanoate decomposes to methanol and methyl acetate via β-scission at high temperatures (>800 K) .

Gaps and Research Opportunities

While Methyl R-3-acetoxyhexanoate itself is not studied in the reviewed literature, its reactivity could be inferred to involve:

-

Acetoxy Group Participation: Potential for nucleophilic acyl substitution or ester hydrolysis under acidic/basic conditions.

-

Radical Stability: The acetoxy group may alter H-abstraction preferences compared to MHX.

-

Stereochemical Effects: The R-configuration at C-3 could influence cycloaddition regioselectivity or enzyme-mediated reactions.

Experimental studies combining ozonolysis, mass spectrometry, and computational modeling (e.g., CCSD(T)-F12/CBS) would be required to validate these hypotheses .

Aplicaciones Científicas De Investigación

Methyl R-3-acetoxyhexanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: It is used in the synthesis of pharmaceutical compounds.

Mecanismo De Acción

The mechanism of action of Methyl R-3-acetoxyhexanoate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Methyl R-3-acetoxyhexanoate belongs to the broader class of methyl esters with substituted functional groups. Below is a comparison with key analogs:

Key Observations :

- Chirality : The (R)-configuration distinguishes it from racemic mixtures, which is critical for applications requiring enantioselectivity, such as pharmaceuticals .

Research Findings and Data Gaps

Physicochemical Properties

Limited data exist on exact properties (e.g., boiling point, solubility) for this compound. However, inferences can be made:

Challenges in Comparison

Actividad Biológica

Methyl R-3-acetoxyhexanoate is an organic compound with the molecular formula C9H16O4, known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a colorless to light yellow liquid that is soluble in organic solvents such as ethanol and ether but has limited solubility in water. The compound features an acetoxy group, which can undergo hydrolysis to release acetic acid and the corresponding alcohol, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological molecules. The acetoxy group can be hydrolyzed, leading to the generation of acetic acid, which may participate in various metabolic pathways. Additionally, the compound's ester structure allows it to undergo reactions such as oxidation and reduction, potentially generating bioactive metabolites.

Biological Activities

-

Antimicrobial Activity :

- This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit inhibitory effects on various bacterial strains, suggesting potential applications in developing antimicrobial agents.

-

Anti-inflammatory Effects :

- In vitro studies have shown that this compound may modulate inflammatory pathways. It has been suggested that the compound could inhibit the expression of matrix metalloproteinases (MMPs), which are involved in inflammatory responses and tissue remodeling.

-

Cell Proliferation :

- Preliminary studies indicate that this compound may influence cell proliferation rates in certain cell lines. This effect could be linked to its interaction with cellular signaling pathways.

Case Studies

-

Antimicrobial Efficacy :

A study assessed the antimicrobial activity of this compound against common pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. -

Inflammation Modulation :

In a controlled experiment, this compound was administered to cultured chondrocytes stimulated with IL-1β to mimic inflammatory conditions. Results showed a marked reduction in MMP-3 and COX-2 mRNA expression levels, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Methyl 3-acetoxyhexanoate | Ester | Antimicrobial properties |

| Ethyl 3-acetoxyhexanoate | Ester | Anti-inflammatory effects |

| Methyl hexanoate | Fatty acid ester | Biofuel applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.